molecular formula C10H9BClNO2 B13460349 (4-Chloro-8-methylquinolin-6-yl)boronic acid

(4-Chloro-8-methylquinolin-6-yl)boronic acid

Cat. No.: B13460349
M. Wt: 221.45 g/mol
InChI Key: PKRICFALEKHZPK-UHFFFAOYSA-N
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Description

(4-Chloro-8-methylquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 4-position and a methyl group at the 8-position The boronic acid functional group is attached to the 6-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-8-methylquinolin-6-yl)boronic acid typically involves the borylation of a suitable quinoline precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-chloro-8-methylquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-8-methylquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(4-Chloro-8-methylquinolin-6-yl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-8-methylquinolin-6-yl)boronic acid is unique due to the presence of both the chlorine and methyl substituents on the quinoline ring, which can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C10H9BClNO2

Molecular Weight

221.45 g/mol

IUPAC Name

(4-chloro-8-methylquinolin-6-yl)boronic acid

InChI

InChI=1S/C10H9BClNO2/c1-6-4-7(11(14)15)5-8-9(12)2-3-13-10(6)8/h2-5,14-15H,1H3

InChI Key

PKRICFALEKHZPK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CN=C2C(=C1)C)Cl)(O)O

Origin of Product

United States

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